molecular formula C13H18BrNO B1392619 N-benzyl-2-bromo-N-ethylbutanamide CAS No. 1242873-64-8

N-benzyl-2-bromo-N-ethylbutanamide

Cat. No. B1392619
M. Wt: 284.19 g/mol
InChI Key: HYDMJOJRVVQTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-bromo-N-ethylbutanamide (BBEB) is a synthetic organic compound that has been widely studied in the scientific community. It is a bromoalkylated amide that has a wide range of applications, from industrial to pharmaceutical. It has been used in the synthesis of a variety of compounds, and its mechanism of action has been extensively studied.

Scientific Research Applications

Herbicidal Activity

N-Benzyl-2-bromo-N-ethylbutanamide derivatives have demonstrated notable herbicidal activity. In particular, specific isomers of this compound have shown varying levels of effectiveness against different plants. The R-configuration at the acid moiety and the S-configuration at the amine moiety were found essential for higher herbicidal activity, with the activity of the R-isomer being significantly higher than the S-isomer against certain plants (Osamu et al., 2010).

Fluorescent Labeling of Proteins

The bromobenzyl moiety, a part of the N-benzyl-2-bromo-N-ethylbutanamide structure, has been utilized for the selective fluorescent labeling of proteins, specifically targeting methionine and selenomethionine residues. This has implications for studying protein structures and functions. A novel labeling reagent was synthesized and tested, showing potential for rapid and efficient protein labeling in specific applications (S. Lang et al., 2006).

Photochemical Applications

N-Benzyl-2-bromo-N-ethylbutanamide and related compounds are integral in photochemical applications, such as in the light-induced benzylic bromination processes. A study highlighted a continuous-flow protocol using this compound for the bromination of benzylic compounds, showing efficiency and safety improvements over traditional methods, and potential for scalability (David Cantillo et al., 2014).

Carbene-Catalyzed Reactions

These compounds also play a role in carbene-catalyzed reductive coupling processes, specifically in generating (nitro)benzyl radicals via N-heterocyclic carbene (NHC) catalysis. This represents a novel carbene-catalyzed reaction mode, enabling unconventional transformations of (nitro)benzyl bromides under mild conditions, which is significant in the field of organic synthesis (Baosheng Li et al., 2016).

properties

IUPAC Name

N-benzyl-2-bromo-N-ethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-3-12(14)13(16)15(4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDMJOJRVVQTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(CC)CC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-bromo-N-ethylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-bromo-N-ethylbutanamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-bromo-N-ethylbutanamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-2-bromo-N-ethylbutanamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-bromo-N-ethylbutanamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-2-bromo-N-ethylbutanamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-bromo-N-ethylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.